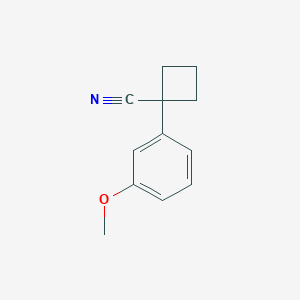

1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRIOOSDBSHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596256 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-15-5 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, a valuable intermediate in organic synthesis.

Compound Profile

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 74205-15-5 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Physical Appearance | Colorless to light yellow solid.[1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; insoluble in water.[1] |

| Melting Point | Not available in the reviewed literature. |

Synthetic Pathway

The synthesis of this compound can be achieved via a phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. This method is effective for the formation of 1-aryl-1-cyanocyclobutanes.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of 1-aryl-1-cyanocyclobutanes.

Materials:

-

(3-Methoxyphenyl)acetonitrile

-

1,3-Dibromopropane

-

Potassium hydroxide (powdered)

-

Tetra-n-butylammonium bromide (TBAB)

-

Toluene

-

Water (deionized)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred mixture of powdered potassium hydroxide and a catalytic amount of tetra-n-butylammonium bromide in toluene, add a solution of (3-Methoxyphenyl)acetonitrile and 1,3-dibromopropane in toluene dropwise over 1.5 hours at 60°C.

-

After the initial addition, add a small amount of water while maintaining the temperature at 60°C.

-

Add the remaining solution of reactants over 30 minutes at 60°C and continue stirring for an additional 2.5 hours at the same temperature.

-

Quench the reaction by the addition of water at 60°C and stir for 20 minutes.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization Workflow

A standard workflow for the characterization and purity assessment of the synthesized compound is outlined below.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Due to a lack of publicly available experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules.

Chemical Identity and Physical Properties

This compound is an aromatic nitrile containing a cyclobutane ring. Its core structure consists of a phenyl group substituted with a methoxy group at the meta position, attached to a cyclobutane ring which also bears a nitrile functional group.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | N/A |

| CAS Number | 74205-15-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO | [2][3] |

| Molecular Weight | 187.24 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid (predicted) | [3] |

| Storage Temperature | 2-8°C or Room Temperature | [1][3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 340.1 ± 35.0 °C | [3] |

| Density | 1.10 ± 0.1 g/cm³ | [3] |

| logP | 2.4 | [4] |

Note: The physicochemical properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of a related cyclopropane derivative and should be considered a starting point for optimization.

Reaction Scheme:

(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → this compound

Materials:

-

(3-Methoxyphenyl)acetonitrile

-

1,3-Dibromopropane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate (anhydrous)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a stirred mixture of (3-methoxyphenyl)acetonitrile and a phase-transfer catalyst such as tetrabutylammonium bromide in toluene, add a concentrated aqueous solution of sodium hydroxide.

-

To this biphasic mixture, add 1,3-dibromopropane dropwise at room temperature.

-

Allow the reaction mixture to stir vigorously at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford the pure this compound.

Analytical Characterization Workflow

As no specific analytical data has been published, a standard workflow for the characterization of a novel organic compound is proposed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, including the number of distinct protons, their chemical shifts, and coupling patterns. Expected signals would include aromatic protons, methoxy protons, and cyclobutane protons.

-

¹³C NMR: To identify the number of non-equivalent carbon atoms and their chemical environments (aromatic, aliphatic, nitrile, methoxy).

2. Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups. Key expected absorptions include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching from the aromatic and aliphatic parts of the molecule.

3. Mass Spectrometry (MS):

-

To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For aromatic nitriles, the molecular ion peak is expected to be strong.

Spectroscopic Data (Comparative Analysis)

While specific spectra for this compound are unavailable, the expected spectral features can be inferred from related compounds.

Table 3: Expected Spectroscopic Features

| Technique | Functional Group | Expected Absorption/Chemical Shift | Notes |

| IR Spectroscopy | Nitrile (C≡N) | ~2230 cm⁻¹ | Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[5] |

| Methoxy (C-O) | ~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | Characteristic for aryl alkyl ethers. | |

| Aromatic C=C | ~1600-1450 cm⁻¹ | Multiple bands are expected. | |

| Aromatic C-H | ~3100-3000 cm⁻¹ (stretch) & ~900-675 cm⁻¹ (out-of-plane bend) | Bending pattern can indicate substitution. | |

| Aliphatic C-H | ~2960-2850 cm⁻¹ | From the cyclobutane ring. | |

| ¹H NMR Spectroscopy | Aromatic Protons | δ 6.8-7.3 ppm | Complex multiplet pattern expected for the 1,3-disubstituted ring. |

| Methoxy Protons | δ ~3.8 ppm | Singlet. | |

| Cyclobutane Protons | δ ~2.0-2.8 ppm | Complex multiplets. | |

| ¹³C NMR Spectroscopy | Nitrile Carbon | δ ~120 ppm | |

| Aromatic Carbons | δ ~110-160 ppm | ||

| Methoxy Carbon | δ ~55 ppm | ||

| Cyclobutane Carbons | δ ~15-40 ppm | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 187 | Expected to be a prominent peak for an aromatic nitrile.[6] |

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the methoxyphenyl group and the cyclobutane ring, are found in various biologically active compounds.

-

Methoxyphenyl Group: The methoxy group is a common substituent in many pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.[7] It can affect ligand-target binding, metabolic stability, and physicochemical properties such as solubility and lipophilicity.[1] For example, compounds containing a methoxyphenyl group have shown a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[8][9]

-

Cyclobutane Ring: The cyclobutane moiety is present in a number of natural products and synthetic compounds with diverse biological activities, including antimicrobial, antibacterial, and antitumor properties.[3][10]

Given the presence of these pharmacologically relevant groups, this compound could be a candidate for screening in various biological assays. However, without experimental data, any discussion of its specific biological role or mechanism of action would be purely speculative.

Conclusion

This compound is a readily characterizable organic compound for which there is currently a lack of comprehensive experimental data in the public domain. The predicted physicochemical properties and a proposed synthetic route provide a solid foundation for its synthesis and further investigation. The presence of both a methoxyphenyl group and a cyclobutane ring suggests that this compound could exhibit interesting biological activities, warranting its inclusion in future screening libraries for drug discovery and development. Further experimental work is required to validate the predicted properties and to explore the potential therapeutic applications of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

1-(3-Methoxyphenyl)cyclobutanecarbonitrile CAS number 74205-15-5

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Document ID: 74205-15-5-WGUIDE Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 74205-15-5), a key chemical intermediate. Due to the limited availability of specific experimental data in public literature, this guide synthesizes predicted data, established chemical principles, and the well-documented context of its precursor and final product to serve as a valuable resource for professionals in chemical synthesis and drug development. The primary utility of this compound lies in its role as a precursor in the synthesis of Sibutramine, a formerly marketed anti-obesity agent.

Chemical Identity and Physical Properties

This compound is a substituted cyclobutane derivative featuring a methoxyphenyl group and a nitrile functional group attached to the same carbon atom.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 74205-15-5 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile |

| SMILES | COC1=CC=CC(=C1)C1(C#N)CCC1 |

| InChI Key | MFGRIOOSDBSHEH-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties Note: The following data are computationally predicted and have not been experimentally verified in available literature.

| Property | Predicted Value | Source |

| Boiling Point | 340.1 ± 35.0 °C | ChemicalBook[1] |

| Density | 1.10 ± 0.1 g/cm³ | ChemicalBook[1] |

| Appearance | Colorless to Light Yellow Liquid | ChemicalBook[1] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm, ChemicalBook[1] |

Synthesis and Experimental Protocols

While this compound is commercially available, specific, peer-reviewed synthesis protocols are not readily found. However, its synthesis can be reliably achieved via the phase-transfer catalyzed alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. The following section details the precursor synthesis and a representative protocol for the title compound.

Synthesis of Precursor: (3-Methoxyphenyl)acetonitrile

The starting material, (3-Methoxyphenyl)acetonitrile (CAS 19924-43-7), is a crucial building block.[2] It is typically synthesized via the cyanation of m-methoxybenzyl chloride.

Experimental Protocol: Synthesis of (3-Methoxyphenyl)acetonitrile This protocol is adapted from a patented procedure for industrial synthesis.[3]

-

Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium cyanide (51.5g, 1.05 mol) and water (110g).

-

Heating: Heat the mixture to 70°C with stirring.

-

Addition: Add m-methoxybenzyl chloride (156.6g, 1.0 mol) dropwise over a period of 2 hours.

-

Reaction: After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours.

-

Workup: Cool the reaction mixture to approximately 50°C. Separate the organic and aqueous layers. The organic layer consists of crude (3-Methoxyphenyl)acetonitrile.

-

Purification: The crude product can be purified by vacuum distillation to yield crystalline (3-Methoxyphenyl)acetonitrile (Typical Yield: ~92%).

Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles for α-alkylation of nitriles under phase-transfer conditions. It is intended for guidance and should be optimized.

Reaction: (3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → this compound

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-Methoxyphenyl)acetonitrile (1 eq.), toluene (as solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

-

Reagent Addition: Add 1,3-dibromopropane (1.1 eq.).

-

Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5-10 eq.) dropwise. The reaction is often exothermic.

-

Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, monitoring by TLC or GC-MS.

-

Quenching & Extraction: After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether). Separate the layers.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram```dot

// Nodes A [label="m-Methoxybenzyl\nChloride"]; B [label="(3-Methoxyphenyl)acetonitrile\n(Precursor)"]; C [label="1,3-Dibromopropane"]; D [label="this compound\n(Target Compound)"]; E [label="Sibutramine\n(Final Product)"];

// Edges A -> B [label=" NaCN, H₂O\n 75-85°C "]; B -> D [label=" NaOH (aq), Toluene\n Phase-Transfer Catalyst "]; C -> D; D -> E [label=" Multi-step\n Grignard, Reduction,\n N-alkylation "]; }

Caption: Mechanism of action of Sibutramine at the neuronal synapse.

Safety and Handling

As a nitrile-containing compound, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of fire, use dry chemical, CO₂, or foam extinguishers.

Conclusion

This compound is a valuable, albeit sparsely documented, chemical intermediate. Its significance is intrinsically linked to the synthesis of the pharmacologically active molecule, Sibutramine. This guide provides a foundational understanding of its properties, a representative synthesis, and its role in the broader context of drug development, serving as a practical resource for chemical and pharmaceutical researchers.

References

Spectroscopic and Synthetic Profile of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a nitrile-containing organic compound with a cyclobutane ring and a methoxyphenyl group. Its structural features make it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its predicted spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.35 | m | - |

| Aromatic-H | 6.80 - 6.95 | m | - |

| Methoxy (-OCH₃) | ~3.80 | s | - |

| Cyclobutane-H (α to CN) | 2.80 - 3.20 | m | - |

| Cyclobutane-H | 2.20 - 2.60 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-O) | 159 - 161 |

| Aromatic C (quaternary) | 138 - 142 |

| Aromatic CH | 129 - 131 |

| Nitrile (-CN) | 120 - 125 |

| Aromatic CH | 118 - 122 |

| Aromatic CH | 112 - 116 |

| Methoxy (-OCH₃) | 55 - 57 |

| Cyclobutane C (quaternary, C-CN) | 40 - 45 |

| Cyclobutane CH₂ | 30 - 35 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Peak (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C≡N stretch (nitrile) | 2250 - 2230 | Medium |

| C=C stretch (aromatic) | 1600, 1480 | Strong, Medium |

| C-O stretch (ether) | 1250 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]⁺ | 187.0997 |

| [M+H]⁺ | 188.1075 |

| [M+Na]⁺ | 210.0895 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 3-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

-

3-Methoxyphenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or similar strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of 3-methoxyphenylacetonitrile in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the carbanion.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For high-resolution mass spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.

Visualized Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

Potential Biological Activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile is not currently available in the public domain. This technical guide provides a theoretical exploration of its potential biological activities based on structure-activity relationships (SAR) of its core chemical motifs: the 3-methoxyphenyl group and the cyclobutane ring. The quantitative data, experimental protocols, and signaling pathways presented herein are hypothetical and for illustrative purposes only.

Introduction

This compound is a synthetic organic compound featuring a central cyclobutane ring, a methoxy-substituted phenyl group, and a nitrile functional group. While this specific molecule has not been extensively studied, its structural components are present in numerous biologically active compounds. This whitepaper will delve into the potential pharmacological activities of this compound by examining the known roles of its constituent moieties in medicinal chemistry. The primary focus will be on its potential as an anticancer agent, a therapeutic area where both the methoxyphenyl and cyclobutane motifs have shown relevance.

Core Structural Motifs and Their Biological Significance

The 3-Methoxyphenyl Group

The methoxyphenyl group, particularly the 3-methoxy substitution pattern, is a common feature in a variety of pharmacologically active molecules. The presence of a methoxy group can influence a compound's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and ability to form hydrogen bonds.[1] In the context of anticancer drug discovery, the methoxyphenyl moiety is frequently found in compounds that act as tubulin polymerization inhibitors.[2][3] These agents disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

The Cyclobutane Ring

The cyclobutane ring is a four-membered carbocycle that has gained increasing attention in medicinal chemistry.[4][5] Its rigid, puckered conformation can be used to constrain the orientation of appended functional groups, which can lead to improved binding affinity and selectivity for a biological target.[6] Furthermore, the cyclobutane scaffold is generally more metabolically stable than more flexible aliphatic chains or other ring systems, a desirable property for drug candidates.[4][6] The incorporation of a cyclobutane ring has been explored in the development of various therapeutic agents, including those with anticancer and antimicrobial activities.[4][5]

Hypothetical Biological Activity and Mechanism of Action

Based on the structure-activity relationships of related compounds, it is plausible to hypothesize that this compound could exhibit anticancer properties. The 3-methoxyphenyl group suggests a potential for this molecule to interact with tubulin, similar to other known tubulin inhibitors containing this moiety.[2][3] The cyclobutane ring could serve to orient the methoxyphenyl group in a favorable conformation for binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. The nitrile group, while often used as a synthetic handle, can also participate in hydrogen bonding interactions within a protein binding pocket.

Postulated Signaling Pathway

A hypothetical signaling pathway for the anticancer activity of this compound is presented below. This pathway is based on the known mechanism of tubulin-targeting agents.

Caption: Hypothetical signaling cascade initiated by tubulin binding.

Hypothetical Quantitative Data

To illustrate the potential potency of this compound, the following table presents hypothetical IC50 values against various cancer cell lines. These values are purely speculative and intended for comparative purposes.

| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |

| This compound | 0.5 µM | 1.2 µM | 0.8 µM |

| Doxorubicin (Control) | 0.1 µM | 0.2 µM | 0.15 µM |

| Paclitaxel (Control) | 0.01 µM | 0.02 µM | 0.015 µM |

| Table 1: Hypothetical IC50 Values for this compound against various cancer cell lines. |

Hypothetical Experimental Protocols

Detailed methodologies for key experiments that would be necessary to evaluate the biological activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a buffer.

-

Compound Addition: Add varying concentrations of this compound or a control compound to the reaction mixture.

-

Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization.

Experimental Workflow Visualization

The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.

Caption: A potential workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound suggest that it may possess interesting biological activities, particularly in the realm of anticancer research. The presence of the 3-methoxyphenyl group points towards a potential interaction with tubulin, and the cyclobutane ring could confer favorable pharmacokinetic properties.

To validate these hypotheses, a systematic biological evaluation is required. This would involve the synthesis of the compound, followed by a battery of in vitro assays to determine its cytotoxicity against a panel of cancer cell lines and to elucidate its mechanism of action. Promising in vitro results would then warrant further investigation in in vivo models to assess its efficacy and safety. The insights gained from such studies would be invaluable in determining the true therapeutic potential of this compound and guiding the design of future analogs with improved activity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. lifechemicals.com [lifechemicals.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

The Structure-Activity Relationship of Methoxyphenyl Cyclobutane Derivatives: An In-depth Technical Guide

A comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of methoxyphenyl cyclobutane derivatives remains a niche yet promising area of medicinal chemistry. While a dedicated body of literature focusing exclusively on this chemical class is not extensive, by examining related studies on cyclobutane-containing and methoxyphenyl-bearing bioactive molecules, we can construct a foundational understanding of their potential and outline key areas for future research.

The incorporation of a cyclobutane ring into drug candidates is a well-established strategy to introduce conformational rigidity, improve metabolic stability, and provide a three-dimensional scaffold for precise substituent orientation.[1][2][3][4][5][6] The puckered nature of the cyclobutane ring allows for specific spatial arrangements of functional groups, which can be critical for optimizing interactions with biological targets.[1][2][3][4][5][6]

The methoxyphenyl group, on the other hand, is a common feature in a multitude of pharmacologically active compounds. The methoxy group can act as a hydrogen bond acceptor, influence the electronic properties of the aromatic ring, and impact the overall lipophilicity and metabolic profile of a molecule.[1][7] Its position on the phenyl ring (ortho, meta, or para) can significantly alter the biological activity of a compound.

This technical guide aims to synthesize the available, albeit fragmented, information on methoxyphenyl cyclobutane derivatives, providing insights into their potential therapeutic applications, key synthetic strategies, and a prospective view on their structure-activity relationship (SAR).

Core Concepts in the Design of Methoxyphenyl Cyclobutane Derivatives

The combination of a cyclobutane core with a methoxyphenyl substituent offers a unique chemical space for drug design. The rigid cyclobutane scaffold can serve to orient the methoxyphenyl group and other substituents in a defined manner, potentially leading to enhanced potency and selectivity for a variety of biological targets. The commercial availability of building blocks such as 1-(4-methoxyphenyl)cyclobutanecarboxylic acid and its derivatives suggests their utility as starting materials in medicinal chemistry campaigns, particularly for developing agents targeting the central nervous system and for use in SAR studies.[8]

Synthesis and Methodologies

The synthesis of methoxyphenyl cyclobutane derivatives can be approached through several established organic chemistry transformations. A key intermediate, 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, can be synthesized and subsequently elaborated to introduce diverse functionalities.

General Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of methoxyphenyl cyclobutane derivatives.

Detailed experimental protocols for the synthesis of specific derivatives are often found in the supplementary information of research articles. For instance, the synthesis of amide derivatives would typically involve the activation of the carboxylic acid (e.g., with thionyl chloride or a coupling agent like EDC/HOBt) followed by reaction with a desired amine.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of comprehensive SAR studies on this specific class of compounds, the following insights are extrapolated from studies on related molecules.

Table 1: Postulated Structure-Activity Relationships of Methoxyphenyl Cyclobutane Derivatives

| R-Group Position | Modification | Expected Impact on Activity | Rationale |

| Methoxyphenyl Ring | Position of Methoxy Group (o, m, p) | Significant | Alters electronic distribution and steric hindrance, affecting target binding. |

| Additional Substituents (e.g., halogens, alkyls) | Modulates potency and selectivity | Fine-tunes lipophilicity, electronic properties, and potential for specific interactions. | |

| Cyclobutane Ring | Stereochemistry (cis/trans) | Critical for activity | Dictates the spatial orientation of substituents, crucial for optimal binding pocket fit. |

| Substitution Pattern (1,1-, 1,2-, 1,3-) | Determines vector of substituents | Affects the distance and angle between key pharmacophoric elements. | |

| Functional Groups | Carboxylic Acid vs. Amide vs. Amine | Influences ADME properties and target interaction | Carboxylic acids can form strong ionic bonds, while amides and amines offer different hydrogen bonding capabilities and basicity. |

Key SAR Observations from Related Compound Classes:

-

Conformational Restriction: The cyclobutane ring is often used to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This has been successfully applied in the design of various enzyme inhibitors and receptor ligands.[1][2][3][4][5][6]

-

Role of the Methoxy Group: In many bioactive compounds, a methoxy group on a phenyl ring is crucial for activity. It can act as a bioisostere for a hydroxyl group, improving metabolic stability, or it can engage in specific hydrogen bonds with the target protein.[1][7] The position of the methoxy group is often critical, with the para-position being frequently optimal.

-

Metabolic Stability: The cyclobutane moiety is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1][2][3][4][5][6]

Potential Therapeutic Applications and Signaling Pathways

Based on the known activities of related compounds, methoxyphenyl cyclobutane derivatives could be explored for a variety of therapeutic applications, including as anticancer agents, kinase inhibitors, and neuroprotective agents.

Potential Signaling Pathway Modulation:

Caption: A conceptual diagram illustrating the potential mechanism of action.

For example, if designed as kinase inhibitors, these compounds could interfere with signaling pathways crucial for cancer cell proliferation and survival. As neuroprotective agents, they might modulate pathways involved in neuronal cell death and inflammation.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, they are treated with various concentrations of the synthesized methoxyphenyl cyclobutane derivatives.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Future Directions

The field of methoxyphenyl cyclobutane derivatives is ripe for exploration. Future research should focus on:

-

Systematic SAR Studies: Synthesis and biological evaluation of a library of analogues with systematic variations in the substitution patterns on both the phenyl and cyclobutane rings.

-

Target Identification: Elucidating the specific biological targets of active compounds to understand their mechanism of action.

-

In Vivo Studies: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

By systematically investigating this chemical class, new and potent therapeutic agents may be discovered for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myskinrecipes.com [myskinrecipes.com]

1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Novel Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The exploration of underutilized three-dimensional (3D) scaffolds is a promising strategy to access new chemical space and develop next-generation therapeutics. The cyclobutane moiety, a four-membered carbocycle, has emerged as a valuable and underexplored scaffold in medicinal chemistry.[1][2][3][4] Its rigid, puckered conformation can impart unique pharmacological properties, leading to enhanced potency, selectivity, and improved metabolic stability in drug candidates.[1][2][4]

This technical guide introduces the 1-(3-methoxyphenyl)cyclobutanecarbonitrile scaffold as a novel platform for the design and development of innovative therapeutics. We will delve into the synthetic accessibility of this core, its potential applications in medicinal chemistry, and propose experimental workflows for its evaluation. The strategic incorporation of the 3-methoxyphenyl group and the nitrile functionality provides valuable handles for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of potential drug candidates. The methoxy group, in particular, is a common feature in many approved drugs and can play a significant role in modulating ligand-target interactions and metabolic stability.

The Cyclobutane Scaffold: A 3D Advantage in Drug Design

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, there is a growing appreciation for the advantages of incorporating 3D scaffolds into drug candidates. The cyclobutane ring offers several key benefits:

-

Increased 3D Character: The non-planar, puckered nature of the cyclobutane ring allows for a more precise spatial arrangement of substituents, enabling better complementarity with the 3D binding sites of biological targets.[1][2]

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1][2]

-

Novel Chemical Space: As an underrepresented scaffold in drug discovery, cyclobutane derivatives offer the potential to access novel intellectual property and to develop drugs with unique mechanisms of action.

-

Aryl Bioisostere: The cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to improve physicochemical properties such as solubility while maintaining or improving biological activity.

Proposed Synthesis of this compound

The synthesis of the title scaffold can be approached through a straightforward and scalable route, commencing from readily available starting materials. The following proposed synthetic pathway is based on established methodologies for the synthesis of related cyclobutane and nitrile-containing compounds.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile

(3-Methoxyphenyl)acetonitrile is a key intermediate that can be synthesized from 3-methoxybenzyl chloride and a cyanide source.

-

Materials: 3-methoxybenzyl chloride, sodium cyanide, ethanol, water.

-

Procedure: A solution of sodium cyanide in water is added dropwise to a solution of 3-methoxybenzyl chloride in ethanol at room temperature. The reaction mixture is stirred for 24 hours. The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield (3-methoxyphenyl)acetonitrile.

Step 2: Cyclobutylation of (3-Methoxyphenyl)acetonitrile

The cyclobutane ring can be introduced via alkylation of the α-carbon of the acetonitrile.

-

Materials: (3-Methoxyphenyl)acetonitrile, 1,3-dibromopropane, sodium hydride, anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of (3-methoxyphenyl)acetonitrile in anhydrous THF at 0°C is added sodium hydride portion-wise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of 1,3-dibromopropane. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford this compound.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target scaffold.

Potential Therapeutic Applications and Screening Strategy

The this compound scaffold holds promise for the development of therapeutics targeting a range of diseases. The presence of the cyclobutane ring and the nitrile group suggests potential for interaction with various enzyme active sites, while the 3-methoxyphenyl moiety can be oriented to occupy hydrophobic pockets.

Hypothetical Target Classes

Based on the structural features of the scaffold and the known activities of related cyclobutane-containing molecules, potential therapeutic targets include:

-

Kinases: Cyclobutane derivatives have shown activity as Janus kinase (JAK) inhibitors.[5][6] The rigid scaffold can orient pharmacophoric groups into the ATP binding site.

-

Integrins: Cyclobutane-based structures are being explored as antagonists of integrins, which are involved in cell adhesion and migration, with potential applications in oncology.

-

G-Protein Coupled Receptors (GPCRs): The 3D nature of the scaffold could lead to selective interactions with the transmembrane domains of GPCRs.

Proposed High-Throughput Screening (HTS) Workflow

A library of derivatives based on the this compound core can be synthesized and screened against a panel of relevant biological targets.

Illustrative HTS Workflow

Caption: A typical workflow for library screening and lead optimization.

Quantitative Data Presentation: Illustrative Examples

To guide future research, the following tables present hypothetical data for a series of derivatives of the core scaffold, illustrating how quantitative data could be structured for SAR analysis.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

| Compound ID | R1-substituent | R2-substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Scaffold-01 | H | H | >10,000 | >10,000 | >10,000 |

| Scaffold-02 | 4-F-Ph | H | 520 | 830 | >10,000 |

| Scaffold-03 | 4-Cl-Ph | H | 450 | 710 | >10,000 |

| Scaffold-04 | H | NH2 | 120 | 250 | 5,600 |

| Scaffold-05 | 4-F-Ph | NH2 | 25 | 45 | 1,200 |

Table 2: In Vitro ADME Properties (Hypothetical Data)

| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| Scaffold-01 | 15 | 0.5 | 45 |

| Scaffold-02 | 8 | 1.2 | 55 |

| Scaffold-03 | 5 | 1.5 | 62 |

| Scaffold-04 | 55 | 0.8 | 30 |

| Scaffold-05 | 25 | 1.8 | 75 |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Given the potential for cyclobutane-containing molecules to act as JAK inhibitors, derivatives of the this compound scaffold could potentially modulate the JAK-STAT signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors and is implicated in inflammatory diseases and cancer.

Hypothetical JAK-STAT Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent 3D nature, coupled with the potential for favorable metabolic stability and the ability to serve as a non-aromatic bioisostere, makes it an attractive core for medicinal chemistry campaigns. The proposed synthetic route offers a practical means of accessing this scaffold and its derivatives. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of disease-relevant targets to unlock the full therapeutic potential of this novel chemical entity.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 6. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated chemical reactivity and stability of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust predictive analysis.

Core Chemical Properties

While extensive experimental data for this compound is not publicly available, predicted properties from chemical databases provide a baseline for its physical characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Boiling Point | 340.1 ± 35.0 °C | [1] |

| Density | 1.10 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C (Sealed, Dry) | [1][2] |

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional components: the cyclobutane ring, the cyano group, and the 3-methoxyphenyl group.

Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under various conditions.[3] These reactions can be initiated by thermal, photochemical, acidic, basic, or oxidative stimuli.[3] The presence of activating groups, such as the adjacent aryl and cyano moieties, can influence the regioselectivity of ring cleavage.

Reactivity of the α-Aryl Nitrile Moiety

The proton on the carbon atom to which the cyano and methoxyphenyl groups are attached is acidic. This allows for deprotonation under basic conditions to form a stabilized carbanion. This reactivity is the basis for α-arylation reactions of nitriles and indicates a potential for reactions at this position.[4][5][6][7][8]

Influence of the 3-Methoxyphenyl Group

The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It may also play a role in the photostability of the molecule, as methoxyphenyl groups are known to absorb UV radiation.

A logical workflow for investigating the chemical reactivity of this compound is presented below.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Stability Profile

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely susceptible | 1-(3-Methoxyphenyl)cyclobutanecarboxamide, 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, ring-opened products. |

| Basic Hydrolysis | Likely susceptible | 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, products of α-deprotonation and subsequent reactions, ring-opened products. |

| Oxidation | Potentially susceptible | Ring-opened products (dicarbonyls, carboxylic acids), hydroxylated aromatic ring products. |

| Thermal Stress | Susceptible | Ring-opened products (e.g., vinyl compounds), decomposition to smaller fragments. |

| Photochemical Stress | Potentially susceptible | Isomeric products, ring-opened products, degradation products from reactions involving the methoxyphenyl group. |

Potential Degradation Pathways

The following diagrams illustrate the predicted major degradation pathways for this compound under various stress conditions.

References

- 1. 74205-15-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 74205-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]

In Silico Modeling and Docking Studies of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical in silico modeling and docking workflow for 1-(3-Methoxyphenyl)cyclobutanecarbonitrile. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies, potential targets, and data presented herein are based on established computational drug discovery protocols and findings for structurally related molecules, intended to serve as a comprehensive guide for future research.

Introduction

The landscape of modern drug discovery is increasingly shaped by computational methodologies that accelerate the identification and optimization of novel therapeutic agents. In silico techniques, such as molecular modeling and docking, offer a rapid and cost-effective approach to predict the interaction of small molecules with biological targets, thereby prioritizing candidates for synthesis and experimental validation.[1] The cyclobutane moiety is a compelling structural motif in medicinal chemistry, valued for its ability to introduce three-dimensional character and conformational rigidity, which can lead to improved metabolic stability and binding affinity.[2][3] When combined with pharmacophoric elements like the methoxyphenyl group, which is prevalent in many bioactive compounds, the resulting scaffold presents an intriguing candidate for investigation.

This technical guide provides a detailed framework for the in silico analysis of this compound, a small molecule with potential therapeutic applications. The following sections will delineate a comprehensive workflow, from initial target identification and ligand preparation to molecular docking, and post-simulation analysis, including the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Hypothetical Target Identification and Rationale

Given the prevalence of cyclobutane and methoxyphenyl moieties in compounds with anticancer activity, a plausible therapeutic target for this compound could be a protein kinase involved in cancer cell proliferation and survival.[3][4] For the purpose of this guide, we will consider a hypothetical study targeting a specific kinase, for instance, a member of the receptor tyrosine kinase family, which are well-established targets in oncology.

Experimental Protocols: A Step-by-Step In Silico Workflow

The following protocols outline a standard yet rigorous pipeline for the computational investigation of a novel small molecule like this compound.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of the ligand.

-

2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Conversion to 3D: The 2D structure is converted to a 3D conformation.

-

Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or integrated into molecular modeling suites.

-

File Format Conversion: The optimized structure is saved in a format suitable for docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation

The crystal structure of the target protein is retrieved and prepared for docking.

-

PDB Structure Retrieval: The 3D structure of the target kinase is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.

-

Charge Assignment: Appropriate charges are assigned to the protein atoms.

-

Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand or by using active site prediction tools. This defines the search space for the docking algorithm.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity.

-

Docking Software: A widely used docking program such as AutoDock Vina, Glide, or GOLD is employed for the simulation.[5]

-

Docking Execution: The prepared ligand is docked into the defined grid box of the prepared protein structure. The docking algorithm samples various conformations and orientations of the ligand within the active site.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Post-Docking Analysis and Visualization

The interactions identified in the docking simulation are visualized and analyzed in detail.

-

Visualization: The protein-ligand complex is visualized using software like PyMOL or Chimera to examine the binding mode and intermolecular interactions.

-

Interaction Analysis: The types and distances of interactions (hydrogen bonds, hydrophobic contacts, etc.) are analyzed to understand the structural basis of the binding.

ADMET Prediction

In silico ADMET prediction is a critical step to assess the drug-likeness and potential pharmacokinetic properties of the compound.

-

ADMET Prediction Tools: Online servers or standalone software such as SwissADME, ADMETlab, or ADMET Predictor® are used for this analysis.[6][7]

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (LogP), solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

-

Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are also predicted.

Data Presentation: Hypothetical Docking and ADMET Results

The following tables present hypothetical quantitative data that could be generated from the in silico studies of this compound.

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LEU718, VAL726, ALA743, LYS745 |

| Hydrogen Bond Interactions | LYS745 (Backbone NH) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

| Pi-Alkyl Interaction | MET793 with the methoxyphenyl ring |

Table 2: Hypothetical In Silico ADMET Prediction

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 187.24 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.5 | -0.7 to +5.0 |

| Topological Polar Surface Area | 33.0 Ų | < 140 Ų |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | No | No |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the in silico analysis of this compound.

Caption: A generalized workflow for the in silico analysis of a small molecule.

Caption: A detailed step-by-step molecular docking protocol.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

A Technical Guide to the Synthetic Routes for 1-Arylcyclobutanecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing 1-arylcyclobutanecarbonitriles. These compounds are valuable building blocks in medicinal chemistry and drug development, prized for the unique three-dimensional conformation conferred by the cyclobutane ring. This document details the primary synthetic methodologies, presents quantitative data in structured tables for comparative analysis, includes detailed experimental protocols for key reactions, and visualizes reaction pathways to facilitate understanding.

Introduction

The 1-arylcyclobutanecarbonitrile scaffold is a key structural motif in a variety of pharmacologically active molecules, including inhibitors of diacylglycerol O-acyltransferase 1 (DGAT-1), which are investigated for the treatment of metabolic disorders. The rigid, puckered nature of the cyclobutane ring serves as a non-planar bioisostere for more common aromatic or flexible alkyl linkers, often leading to improved metabolic stability and binding affinity. The efficient and scalable synthesis of these building blocks is therefore of critical importance. This guide reviews three primary synthetic routes: the alkylation of arylacetonitriles, transformations from aryl cyclobutyl ketones, and [2+2] cycloaddition reactions.

Route 1: Cyclodialkylation of Arylacetonitriles

The most direct and widely reported method for the synthesis of 1-arylcyclobutanecarbonitriles is the double alkylation of an arylacetonitrile with a 1,3-dihalopropane. The acidic α-proton of the arylacetonitrile is sequentially removed by a base, and the resulting carbanion acts as a nucleophile, displacing the halides to form the cyclobutane ring in a one-pot procedure. Phase-transfer catalysis (PTC) is frequently employed to facilitate the reaction between the aqueous base and the organic substrate, leading to improved yields and milder reaction conditions.

General Workflow for Arylacetonitrile Alkylation

Methodological & Application

Protocol for the Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Application Notes

This protocol details the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The described method utilizes a phase-transfer catalyzed (PTC) alkylation of 3-methoxyphenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis is a powerful and green chemistry technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents.

The key transformation involves the deprotonation of the benzylic proton of 3-methoxyphenylacetonitrile by a strong base, forming a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the carbanion from the aqueous phase to the organic phase, where it undergoes nucleophilic substitution with 1,3-dibromopropane to form the cyclobutane ring. The use of concentrated potassium hydroxide is recommended over sodium hydroxide to improve the yield of the cyclobutylation product and minimize side reactions. This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Experimental Protocol

Materials:

-

3-Methoxyphenylacetonitrile

-

1,3-Dibromopropane

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyphenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene (10 mL per 1 g of acetonitrile).

-

Addition of Base: While stirring the mixture vigorously, add a freshly prepared 60-75% aqueous solution of potassium hydroxide (5.0 eq) dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Yield | 60-75% (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30 (t, J = 7.8 Hz, 1H), 6.95-6.85 (m, 3H), 3.82 (s, 3H), 2.80-2.70 (m, 2H), 2.55-2.45 (m, 2H), 2.20-2.10 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 140.5, 129.8, 122.0, 119.5, 115.0, 113.5, 55.3, 45.0, 35.5, 17.0. |

| IR (KBr, cm⁻¹) | ν: 2960 (C-H), 2235 (C≡N), 1600, 1585 (C=C, aromatic), 1250 (C-O). |

| Mass Spec (EI) | m/z: 187 [M]⁺, 158, 130, 115. |

Note: The spectroscopic data presented are predicted values based on analogous compounds and may vary slightly from experimental results.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile via Grignard Reaction

Introduction

1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to the drug development community. The Grignard reaction, a robust and versatile method for carbon-carbon bond formation, presents a viable pathway for the synthesis of this valuable molecule. This application note provides a detailed protocol for the synthesis of this compound by the addition of 3-methoxyphenylmagnesium bromide to cyclobutanecarbonitrile. The outlined procedure is designed to be a reliable and reproducible method for researchers and scientists in the field of medicinal chemistry and drug development.

Reaction Principle

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a nitrile. The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared in situ from 3-bromoanisole and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The highly polarized carbon-magnesium bond of the Grignard reagent renders the aryl carbon nucleophilic. This nucleophile then attacks the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. The resulting intermediate, a magnesium salt of an imine, is then hydrolyzed during an aqueous workup to yield the final product, this compound. It is crucial to maintain anhydrous conditions throughout the reaction until the final quenching step, as Grignard reagents are highly reactive towards protic solvents like water.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromoanisole | ReagentPlus®, 99% | Sigma-Aldrich |

| Magnesium Turnings | 99.8% | Sigma-Aldrich |

| Iodine | ACS reagent, ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Cyclobutanecarbonitrile | 97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Fisher Scientific |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or similar apparatus for handling anhydrous reagents

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

Part 1: Preparation of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware was dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon.

-

Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, was assembled and flushed with argon.

-

Initiation: Magnesium turnings (2.9 g, 120 mmol) and a small crystal of iodine were placed in the flask. The flask was gently warmed with a heat gun under argon flow until violet vapors of iodine were observed. The flask was then allowed to cool to room temperature.

-

Grignard Formation: A solution of 3-bromoanisole (18.7 g, 100 mmol) in 50 mL of anhydrous THF was prepared and transferred to the dropping funnel. Approximately 5 mL of this solution was added to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously.

-

Addition: Once the reaction initiated (indicated by a color change and gentle reflux), the remaining 3-bromoanisole solution was added dropwise at a rate that maintained a gentle reflux.

-

Completion: After the addition was complete, the reaction mixture was heated to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution was then cooled to 0 °C in an ice bath.

Part 2: Synthesis of this compound

-

Reactant Addition: A solution of cyclobutanecarbonitrile (8.1 g, 100 mmol) in 20 mL of anhydrous THF was added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction was carefully quenched by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture was transferred to a separatory funnel. The aqueous layer was extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers were washed with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Summary

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Appearance |

| This compound | C₁₂H₁₃NO | 187.24 | 18.72 | 14.23 | 76 | Colorless Oil |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Grignard reaction for the target synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a Grignard reaction offers a straightforward approach to constructing the key carbon-carbon bond, resulting in good yields of the desired product. Adherence to anhydrous reaction conditions is paramount for the successful formation of the Grignard reagent and its subsequent reaction. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of pharmaceutical intermediates.

Application Note: Purification of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile by Column Chromatography

Introduction